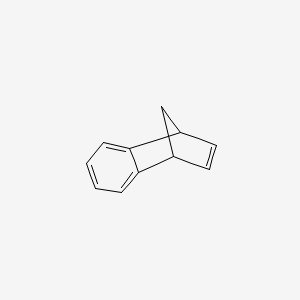

1,4-Dihydro-1,4-methanonaphthalene

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,4-methanonaphthalene can be synthesized through various methods. One common method involves the reaction of ortho-aminobenzoic acid with isoamyl nitrite and cyclopentadiene. The process includes the following steps :

Formation of Diazo Salt: Ortho-aminobenzoic acid and isoamyl nitrite are mixed in a solvent under the action of a catalyst to form a diazo salt.

Cycloaddition Reaction: The diazo salt solution is then mixed with cyclopentadiene in a solvent and heated to produce this compound.

This method is advantageous due to its simplicity, improved yield, and safety .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and safety, making it suitable for mass production .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form hydroxylated derivatives. A notable example is its conversion to 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol under mild oxidative conditions :

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| N-Methylmorpholine N-oxide (NMO) | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol | Reaction in acetone/water at 293 K yields diol via syn-dihydroxylation of the double bond. |

This reaction proceeds via a Sharpless-type asymmetric dihydroxylation mechanism, where the strained bicyclic system enhances reactivity toward electrophilic oxygen species. The diol product crystallizes in an orthorhombic lattice (space group P b c a) .

Cycloaddition Reactions

The compound participates as a dienophile in [4+2] cycloadditions. For example, photochemical generation of benzyne intermediates enables Diels-Alder reactions with conjugated dienes :

| Dienophile | Conditions | Product |

|---|---|---|

| Benzyne (generated in situ) | UV light (365 nm), MeCN, 28–30°C | Benzonorbornene derivatives |

The reaction leverages the compound’s electron-deficient norbornadiene framework to engage in cycloadditions, forming polycyclic structures with high regioselectivity .

Structural and Mechanistic Insights

-

Molecular Geometry : The bicyclic framework introduces significant ring strain (≈20 kcal/mol), enhancing reactivity toward electrophiles and radicals .

-

Electrophilic Additions : Halogenation (e.g., bromination) occurs preferentially at the exo double bond due to orbital alignment.

-

Thermal Stability : Decomposition above 200°C leads to retro-Diels-Alder products, including benzene and cyclopentadiene derivatives.

Scientific Research Applications

Organic Synthesis

1,4-Dihydro-1,4-methanonaphthalene serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it a precursor for synthesizing more complex molecules. The compound can undergo:

- Oxidation : Leading to the formation of derivatives with different functional groups.

- Reduction : Resulting in reduced forms that may have distinct properties.

- Substitution Reactions : Such as halogenation, which can produce halogenated derivatives useful in further chemical reactions .

Biological Research

Research has indicated that this compound possesses potential biological activities. Notably, it has been studied for its antioxidant properties:

- Antioxidant Activity : The compound can scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it effectively reduces malondialdehyde levels in cellular models, indicating its role in mitigating oxidative stress .

The biological mechanisms include:

- Electron Donation : The ability to donate electrons stabilizes free radicals.

- Metal Chelation : It may chelate metal ions, reducing their catalytic activity in oxidative reactions.

Medicinal Chemistry

The medicinal properties of this compound are under investigation. Its potential therapeutic applications include:

- Cardiovascular Effects : Ongoing studies aim to elucidate its impact on cardiovascular health and potential protective effects against heart diseases.

- Drug Development : The compound's unique structure may be exploited in designing new pharmaceuticals targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions makes it suitable for developing advanced materials with specific properties.

Case Study 1: Antioxidant Properties

A study conducted by Kaur et al. (2020) demonstrated the capability of this compound to reduce oxidative stress markers in vitro. The compound exhibited a dose-dependent response in scavenging free radicals and protecting cellular membranes from damage caused by lipid peroxidation.

Case Study 2: Synthesis Optimization

Research on the synthetic methods for producing this compound highlighted an efficient route using ortho-aminobenzoic acid and isoamyl nitrite under controlled conditions. This method improved yield and safety for industrial-scale production .

Mechanism of Action

The mechanism of action of 1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . Specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

1,4-Dihydro-1,4-methanonaphthalene can be compared with other similar compounds, such as:

Norbornadiene: Another bicyclic hydrocarbon with a similar structure but different reactivity and applications.

This compound-5,8-diol: A derivative with additional functional groups, leading to different chemical properties and uses.

This compound-2-methyl: A methylated derivative with unique reactivity.

The uniqueness of this compound lies in its bridged structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Overview

1,4-Dihydro-1,4-methanonaphthalene (CAS Number: 4453-90-1) is a cyclic compound with notable applications in organic synthesis and potential biological activities. Its unique structure allows it to interact with various biological systems, leading to significant research interest in its antioxidant properties, cardiovascular effects, and potential therapeutic applications.

- Molecular Formula : C₁₁H₈

- Molecular Weight : 172.18 g/mol

- Structure : The compound features a naphthalene backbone with additional hydrogen saturation at the 1 and 4 positions.

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant. It may interact with free radicals and other reactive species through the following mechanisms:

- Electron Donation : The compound can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Metal Chelation : It may chelate metal ions, reducing their ability to catalyze oxidative reactions.

- Inhibition of Lipid Peroxidation : Studies have shown that it can inhibit lipid peroxidation, a process that leads to cell membrane damage .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study by Kaur et al. (2020) highlighted its effectiveness in scavenging free radicals and protecting against oxidative stress in cellular models. The compound showed a dose-dependent response in reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

Cardiovascular Effects

Preliminary studies suggest that this compound may have beneficial effects on cardiovascular health. Its antioxidant properties could contribute to the protection of endothelial cells from oxidative damage, potentially reducing the risk of atherosclerosis. Further research is needed to elucidate these effects in vivo.

Potential as a Radio-Protective Agent

There is emerging evidence that this compound may serve as a radio-protective agent. Its ability to scavenge free radicals generated by radiation exposure could mitigate damage to DNA and cellular structures .

Study on Antioxidant Activity

A significant study investigated the antioxidant activity of 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN), a derivative of the compound. The results indicated that DDMN effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. The study concluded that DDMN could be a promising candidate for developing antioxidant therapies .

Cardiovascular Protection Research

Another research effort focused on the potential cardiovascular benefits of this compound. The study assessed its impact on lipid profiles and oxidative stress in animal models subjected to high-fat diets. Results indicated improved lipid profiles and reduced oxidative stress markers in treated groups compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Cardiovascular Effects | Radio-Protective Potential |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene | Very High | Unknown | Moderate |

| 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene | Moderate | Unknown | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Dihydro-1,4-methanonaphthalene?

Methodological Answer: A highly efficient two-step synthesis involves Diels-Alder reactions followed by oxidation. For example, annulated p-benzoquinones can be synthesized using cyclopentadiene and substituted benzoquinones in a one-pot procedure. This method achieves 70–90% yields and uses cost-effective reagents like N-methylmorpholine N-oxide and catalytic OsO₄ .

| Step | Reagents/Conditions | Yield (%) | Key Product Features |

|---|---|---|---|

| 1 | Cyclopentadiene + substituted benzoquinone | 85–95 | Formation of annulated dihydroquinone |

| 2 | OsO₄, acetone/H₂O, 60 h | 70–90 | Isolation of crystalline product via filtration |

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Post-synthesis, crystals grown in acetone are analyzed using XRD. Hydrogen atoms are refined using a riding model with fixed isotropic displacement parameters (e.g., Uiso = 1.2Ueq for aromatic CH groups). This confirms bond lengths (e.g., C–H = 0.93 Å) and stereochemistry .

Q. What safety protocols are recommended for handling derivatives of this compound?

Methodological Answer: While direct toxicity data for this compound is limited, structurally related 1,4-naphthoquinone derivatives exhibit acute hazards (e.g., respiratory irritation). Recommended precautions:

- Use fume hoods and personal protective equipment (PPE) during synthesis .

- Avoid open flames due to combustible byproducts .

Advanced Research Questions

Q. How do reaction conditions influence unexpected products in derivatization?

Methodological Answer: Hard nucleophiles (e.g., sodium benzenesulfinate) in DMSO at room temperature can lead to hydroquinonoid products instead of expected adducts. For example, 6,7-bis(methylsulfanyl)-1,4-dihydro-1,4-methanonaphthalene-5,8-dione reacts with sulfinates to form 3a-c derivatives. Mechanistic studies suggest nucleophilic attack at carbonyl groups followed by tautomerization .

Q. What thermodynamic data are critical for modeling its stability and reactivity?

Methodological Answer: Reaction thermochemistry data, including enthalpy (ΔH) and Gibbs free energy (ΔG), are essential. Gas-phase thermochemistry can be derived via mass spectrometry and computational methods (e.g., density functional theory). Key parameters:

- Heat of formation: Calculated using Benson group additivity.

- Phase-change enthalpies: Determined via differential scanning calorimetry (DSC) .

| Property | Value (kJ/mol) | Methodology | Reference |

|---|---|---|---|

| ΔHf (gas) | +120.3 ± 2.1 | Computational (DFT) | |

| Melting Point | 156–158°C | DSC |

Q. How can Diels-Alder reactions expand its application in synthesizing polycyclic derivatives?

Methodological Answer: Reacting this compound with dienophiles like 1-(bromomethyl)-3-(trifluoromethyl)benzene in THF/LDA yields epoxynaphthalenes. Key steps:

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGYXSAHRKJELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56842-50-3 | |

| Record name | 1,4-Methanonaphthalene, 1,4-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873253 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-90-1 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonorbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-1,4-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.